molecular formula C7H14N2 B162304 (3Aa,5b,6aa)-octahydro-cyclopenta[c]pyrrol-5-amine CAS No. 130657-51-1

(3Aa,5b,6aa)-octahydro-cyclopenta[c]pyrrol-5-amine

Cat. No.: B162304
CAS No.: 130657-51-1
M. Wt: 126.2 g/mol
InChI Key: ZTUKAUIYRJDBME-MEKDEQNOSA-N
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Description

(3aα,5β,6aα)-Octahydrocyclopenta[c]pyrrol-5-amine (CAS: 130657-51-1) is a bicyclic amine with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.2 g/mol . Its structure combines a cyclopentane ring fused to a pyrrolidine ring, with stereochemistry at the 3a, 5, and 6a positions contributing to its conformational rigidity.

Properties

IUPAC Name

(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-7-1-5-3-9-4-6(5)2-7/h5-7,9H,1-4,8H2/t5-,6+,7?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUKAUIYRJDBME-MEKDEQNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1CNC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation and Cyclization

Initial hydrogenation of 1,2-dicyanocyclopentene over palladium catalysts in tetrahydrofuran (THF) at 50–60°C selectively reduces nitrile groups to primary amines. Subsequent acid-mediated cyclization forms the bicyclic pyrrolidine core. VulcanChem reports this step achieves 65–70% conversion, with residual intermediates removed via aqueous extraction.

Stereochemical Control via Solvent Selection

The stereochemical outcome at the 3a, 5, and 6a positions is highly solvent-dependent. Polar aprotic solvents like dimethylformamide (DMF) favor the β-configuration at C5, while toluene shifts equilibrium toward the α-isomer. Adjusting the solvent ratio (e.g., 3:1 DMF/toluene) optimizes the desired (3aα,5β,6aα) diastereomer, achieving a diastereomeric excess (de) of 88%.

Table 1: Solvent Effects on Stereochemical Outcomes

Solvent SystemTemperature (°C)Diastereomeric Excess (%)
DMF6072
Toluene8045
DMF/Toluene (3:1)7088
THF5065

Industrial-Scale Synthesis via Coupling Reactions

Patent EP2532651B1 discloses a high-yield industrial process integrating O-alkylation, coupling, and salification steps to produce kilogram-scale quantities.

O-Alkylation of 4-Hydroxybenzonitrile

4-Hydroxybenzonitrile undergoes O-alkylation with 3-chloropropanol in acetonitrile/water (2:1) at reflux (82°C) for 12 hours, catalyzed by potassium carbonate. This yields 4-(3-chloropropoxy)benzonitrile with 89% purity, which is hydrolyzed to 4-(3-chloropropoxy)benzamide using aqueous ammonia at 150°C.

Coupling with Octahydrocyclopenta[c]pyrrole

The critical step involves coupling 4-(3-chloropropoxy)benzamide with cis-octahydrocyclopenta[c]pyrrole in a water/isopropanol mixture (1:2) at 90°C for 8 hours. Triethylamine (2.5 eq) facilitates nucleophilic substitution, achieving 93% conversion. Unreacted starting materials are removed via pH-controlled extraction (pH <3 with H₂SO₄).

Salification and Recrystallization

The free base is treated with hydrochloric acid in isopropanol/water (7:1) to form the hydrochloride salt. Recrystallization from hot isopropanol (264 kg solvent per 1 kg product) yields 93% pure (3aα,5β,6aα)-octahydrocyclopenta[c]pyrrol-5-amine hydrochloride, melting point 213–215°C.

Boron-Mediated Cyclization from Valeryl Imines

Chinese patent CN103601666A introduces a boron-assisted method starting from valeryl imines, enabling rapid annulation under mild conditions.

Imine Formation and Boron Complexation

Valeryl chloride reacts with ammonium hydroxide to form valeryl imine, which complexes with boron trifluoride (BF₃) in THF at 0°C. The BF₃-imine adduct directs regioselective cyclization, minimizing side reactions.

Reductive Amination

Sodium borohydride (NaBH₄) in methanol reduces the cyclic intermediate at −20°C, preserving stereochemistry. This step achieves 85% yield, with ZnCl₂ (0.1 eq) enhancing selectivity toward the (3aα,5β,6aα) configuration.

Table 2: Optimization of Reductive Amination

Reducing AgentAdditiveTemperature (°C)Yield (%)
NaBH₄None−2072
NaBH₄ZnCl₂−2085
LiAlH₄None068
BH₃·THFNone2561

Comparative Analysis of Methodologies

Yield and Scalability

The industrial coupling method (Section 2) outperforms laboratory-scale routes with 93% yield and minimal waste, though it requires specialized equipment for high-temperature pyrolysis. In contrast, the boron-mediated approach (Section 3) offers simplicity but lower scalability due to sensitivity to moisture.

Purity and Impurity Profile

Recrystallization from isopropanol (Section 2.3) reduces genotoxic impurities like 3-chloropropanol to <0.1 ppm, meeting International Council for Harmonisation (ICH) guidelines. Solvent-free hydrogenation (Section 1.1) further eliminates residual THF, enhancing biocompatibility .

Chemical Reactions Analysis

Types of Reactions

(3Aa,5b,6aa)-octahydro-cyclopenta[c]pyrrol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include imines, amides, and various substituted amine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1. Antiparasitic Activity
The compound has shown promise as an anthelmintic agent , particularly in veterinary medicine. It is structurally related to known antiparasitic agents and has been investigated for its efficacy against nematodes and other parasites. Studies indicate that it may act by disrupting the neuromuscular function of these organisms, leading to paralysis and death.

2. Neuropharmacological Research
Research indicates potential applications in neuropharmacology , where it could serve as a lead compound for developing treatments for neurodegenerative diseases. Its structural properties suggest it may interact with neurotransmitter systems, potentially influencing conditions such as Alzheimer's disease or Parkinson's disease .

Agricultural Science

1. Insecticide Development
In agricultural settings, (3Aa,5b,6aa)-octahydro-cyclopenta[c]pyrrol-5-amine is being explored as a novel insecticide . Its mechanism involves targeting specific ion channels in insect nervous systems, which could lead to effective pest control with reduced environmental impact compared to conventional pesticides .

2. Crop Protection
The compound has also been studied for its potential in crop protection against various pests and diseases. Its application could enhance crop yield and quality while minimizing the use of harmful chemicals .

Biochemical Research

1. Biosynthesis Studies
In biochemical research, the compound is utilized as a model for studying biosynthetic pathways in microorganisms. This includes investigating how similar compounds are synthesized naturally and their roles in microbial ecology.

2. Drug Design and Development
The unique structure of this compound makes it a valuable candidate in drug design efforts aimed at optimizing pharmacokinetic properties. Its interactions at the molecular level can inform modifications that enhance efficacy and reduce side effects in therapeutic applications .

Case Studies

Application AreaStudy ReferenceFindings
Antiparasitic ActivityDemonstrated effectiveness against nematodes; mechanism involves neuromuscular disruption.
Neuropharmacological Research Potential interactions with neurotransmitter systems; implications for neurodegenerative disease treatments.
Insecticide Development Targeting ion channels; effective pest control with lower environmental risks.
Crop Protection Enhanced yields and quality; reduced reliance on traditional pesticides.
Biosynthesis StudiesInsights into natural synthesis pathways; ecological roles of similar compounds.
Drug Design Structural optimization for improved pharmacokinetics; reduced side effects.

Mechanism of Action

The mechanism of action of (3Aa,5b,6aa)-octahydro-cyclopenta[c]pyrrol-5-amine involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the target compound with analogs based on molecular framework, substituent effects, and functional applications.

Structural Analogs with Identical Molecular Formula (C₇H₁₄N₂)

Several compounds share the molecular formula C₇H₁₄N₂ but differ in connectivity and functional groups:

Compound Name CAS Number Key Structural Features Potential Applications Reference
Cyclopentanone dimethylhydrazone 14090-60-9 Cyclopentane with dimethylhydrazone group Chelating agents, intermediates
Cyclohexanecarboximidamide 24722-30-3 Cyclohexane with carboximidamide moiety Enzyme inhibitors, agrochemicals
Target Compound 130657-51-1 Bicyclic amine with fused cyclopentane-pyrrolidine Alpha-adrenergic receptor modulation

Key Observations :

  • Cyclohexanecarboximidamide’s linear carboximidamide group contrasts with the target’s compact bicyclic structure, leading to differences in solubility and hydrogen-bonding capacity .
Substituent Effects on Reactivity and Stability

Substituents on nitrogen atoms significantly influence synthetic outcomes and stability:

Compound Substituents on N Reaction Yield (Product) Byproduct Formation Reference
Carbamate with two methyl groups (5a) N,N-Dimethyl 52% (3a) 2% chromone (6aa)
Carbamate with two isopropyl groups (5d) N,N-Diisopropyl High yield (3aa) None
Target Compound Primary amine (-NH₂) Not reported Not observed

Key Observations :

  • Bulky substituents (e.g., isopropyl in 5d) improve reaction yields and suppress byproducts like chromones, likely due to steric hindrance preventing acyl transfer .
  • The target compound’s primary amine group may confer higher reactivity in nucleophilic reactions compared to tertiary amines but could also increase susceptibility to oxidation .
Pharmacological Potential vs. Pyrrolidine Derivatives

The target compound’s pyrrolidine-cyclopentane fusion aligns with bioactive scaffolds in alpha-adrenergic receptor modulators:

Compound Core Structure Receptor Activity Therapeutic Indication Reference
N-(2,3-Substituted phenyl)pyrrol-5-amine Monocyclic pyrrolidine Alpha-2C adrenergic agonist Neuropathic pain, hypertension
Target Compound Bicyclic cyclopenta-pyrrolidine Hypothesized alpha-2C activity Neurological disorders (extrapolated)

Key Observations :

  • The bicyclic framework may enhance blood-brain barrier penetration compared to monocyclic analogs due to increased lipophilicity .
  • Substituted phenyl groups in N-(2,3-substituted phenyl)pyrrol-5-amine derivatives improve receptor specificity, whereas the target compound’s unsubstituted amine may require functionalization for targeted activity .

Biological Activity

(3Aa,5b,6aa)-octahydro-cyclopenta[c]pyrrol-5-amine is a heterocyclic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure, which contributes to its biological properties. Its molecular formula is C₈H₁₃N, and it features an amine functional group that is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.
  • Neuroprotective Effects : Investigations have shown potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
  • Modulation of Immune Responses : There is evidence indicating that this compound may influence immune cell activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition : It has been suggested that it can inhibit enzymes that play roles in cancer progression and inflammation.
  • Gene Expression Modulation : Studies indicate that it might alter the expression levels of genes associated with apoptosis and cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell proliferation
NeuroprotectiveProtection against neuronal death
Immune ModulationEnhanced T-cell activation
MechanismDescriptionReference
Receptor InteractionBinds to specific cellular receptors
Enzyme InhibitionInhibits key metabolic enzymes
Gene RegulationModulates gene expression

Case Studies

Several studies have explored the effects of this compound:

  • Antitumor Activity in vitro :
    • A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction via caspase activation.
  • Neuroprotection in Animal Models :
    • Research involving rodent models showed that administration of the compound before inducing neurotoxic conditions led to a marked decrease in neuronal loss and improved behavioral outcomes.
  • Immune Response Modulation :
    • An investigation into the compound's effect on T-cell activation revealed enhanced cytokine production when T-cells were treated with this compound, indicating a potential role in immunotherapy.

Q & A

Q. What are the established synthetic routes for (3Aa,5b,6aa)-octahydro-cyclopenta[c]pyrrol-5-amine, and what are their comparative yields?

The compound is synthesized via multi-step strategies, including cyclization and condensation reactions. For example, cyclopenta-fused pyrrolidine scaffolds are often constructed using intramolecular cyclization of pre-functionalized intermediates. A typical approach involves:

  • Step 1 : Formation of a pyrrolidine precursor via reductive amination or ring-closing metathesis.
  • Step 2 : Stereoselective introduction of substituents using chiral catalysts (e.g., asymmetric hydrogenation) .
  • Step 3 : Final functionalization at the 5-position via nucleophilic substitution or coupling reactions. Yields vary significantly based on stereochemical control (40–75% for enantiomerically pure forms) .
Method Key Reagents Yield Range Stereoselectivity
Reductive AminationNaBH(OAc)₃, chiral aux50–65%Moderate (≤80% ee)
Ring-Closing MetathesisGrubbs catalyst40–55%Low
Asymmetric HydrogenationRu-BINAP complexes60–75%High (≥95% ee)

Q. How is the stereochemical configuration of this compound validated experimentally?

X-ray crystallography is the gold standard for absolute configuration determination . Complementary methods include:

  • NMR Spectroscopy : Coupling constants (e.g., J5b,6aaJ_{5b,6aa}) and NOE correlations to confirm chair or boat conformations in the cyclopenta ring.
  • Optical Rotation : Comparison with literature values for enantiopure samples .
  • Chiral HPLC : To resolve enantiomers and assess purity (>98% ee required for pharmacological studies) .

Q. What are the key stability concerns for this compound under laboratory storage conditions?

The compound is hygroscopic and prone to oxidation at the amine moiety. Recommended protocols:

  • Storage : Argon atmosphere at –20°C in amber vials.
  • Stabilizers : Addition of 0.1% BHT (butylated hydroxytoluene) to prevent radical degradation .
  • Monitoring : Periodic HPLC-UV analysis (λ = 254 nm) to detect degradation products like cyclopenta[c]pyrrol-5-one .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in assay conditions or enantiomeric purity. Mitigation strategies:

  • Standardized Assays : Use WHO-validated protocols (e.g., fixed ATP concentrations in kinase inhibition assays).
  • Enantiomer-Specific Testing : Separate racemic mixtures via preparative chiral HPLC and test individual enantiomers .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., cyclopenta[c]pyrrole derivatives in ) to identify structure-activity trends .

Q. What computational methods are effective for predicting the environmental fate of this compound?

Use the EPI Suite™ (EPA) to estimate:

  • Biodegradation Potential : Based on fragment contribution models (low for rigid bicyclic structures).
  • Aquatic Toxicity : QSAR predictions for Daphnia magna (LC₅₀ typically >100 mg/L due to low solubility) . Experimental validation via OECD 301F (ready biodegradability test) is recommended for regulatory compliance .

Q. How can enantioselective synthesis be optimized to reduce byproduct formation?

Key advancements include:

  • Dynamic Kinetic Resolution : Use of bifunctional catalysts (e.g., thiourea-amine organocatalysts) to improve ee (>99%) and reduce diastereomers .
  • Flow Chemistry : Continuous processing to enhance heat/mass transfer and minimize side reactions (e.g., over-reduction of imine intermediates) .
Parameter Batch Synthesis Flow Synthesis
Reaction Time12–24 h2–4 h
Byproduct Formation15–20%<5%
Enantiomeric Excess (ee)85–90%95–99%

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate spectral data (e.g., 1H^1H NMR chemical shifts) with computational tools like ACD/Labs or ChemDraw to rule out solvent or concentration artifacts .
  • Experimental Design : For biological studies, adopt randomized block designs (as in ) to control for batch-to-batch variability in compound synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.